DMAE Disposition vs. Choline
A key misconception is that deanol is a simple choline prodrug. A direct head-to-head ADME study in rodents found that **serum choline levels were not elevated following administration of DMAE** [1]. The study, using [14C]DMAE, also concluded that the data did not support previous reports that DMAE is converted into choline in vivo [1]. This positions deanol orotate's active moiety as a distinct cholinergic precursor with a unique metabolic fate, rather than a direct choline source like choline bitartrate or CDP-choline.
| Evidence Dimension | Serum choline elevation following oral administration |
|---|---|
| Target Compound Data | No elevation in serum choline levels after DMAE administration |
| Comparator Or Baseline | Choline administration (160 mg/kg) and its own serum choline profile |
| Quantified Difference | DMAE did not raise serum choline; choline's elevation was not a comparator metric in this analysis but the disposition patterns of DMAE and choline were directly compared. |
| Conditions | Wistar Han rats and B6C3F1 mice; single gavage or IV administration of 10, 100 or 500 mg/kg [14C]DMAE, or [14C]choline (160 mg/kg) |
Why This Matters
For research selection, this disproves the assumption that deanol orotate acts as a straightforward choline supplement, indicating a distinct mechanism that may be uniquely relevant in cholinergic dysfunction models where choline itself is ineffective.
- [1] Toxicology and Applied Pharmacology, 378, 114592. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration. 2019. View Source
